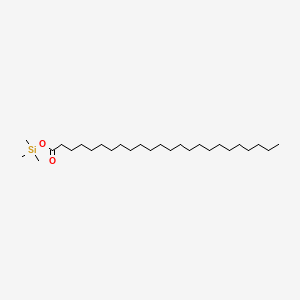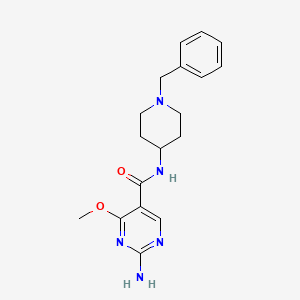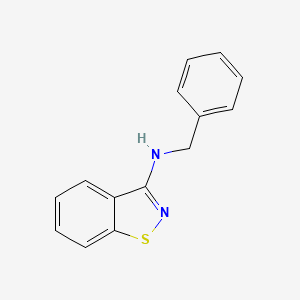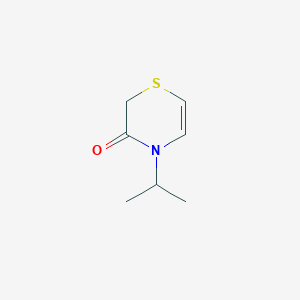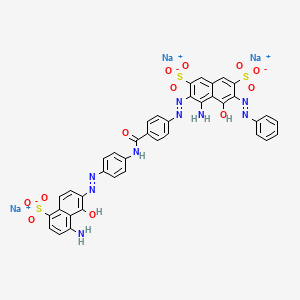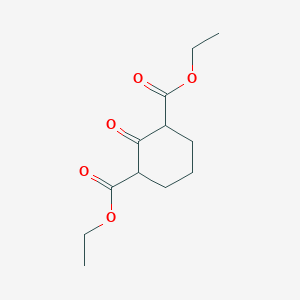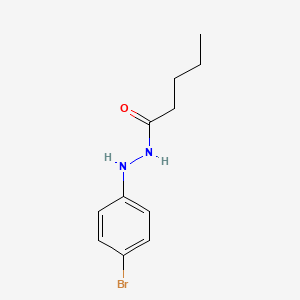![molecular formula C8H15NO6 B14460132 {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid CAS No. 66258-94-4](/img/structure/B14460132.png)
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid is a chemical compound with a complex structure that includes multiple functional groups. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid typically involves the reaction of propanedioic acid with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also includes purification steps to remove any impurities and achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Amino acids: Compounds like glycine and alanine share structural similarities with {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid due to the presence of amino and carboxyl groups.
Hydroxyethyl derivatives: Compounds such as bis(2-hydroxyethyl)amine are structurally related and share similar chemical properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique reactivity and versatility. This makes it valuable in various applications, from synthetic chemistry to industrial processes.
Propiedades
Número CAS |
66258-94-4 |
|---|---|
Fórmula molecular |
C8H15NO6 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-[[bis(2-hydroxyethyl)amino]methyl]propanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)5-6(7(12)13)8(14)15/h6,10-11H,1-5H2,(H,12,13)(H,14,15) |
Clave InChI |
BWGNZEUSORJBIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


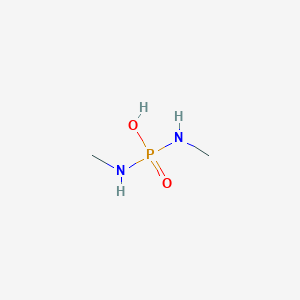

![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)
